2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide
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Overview
Description
2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide is an organic compound that features a chloro group, a cyclopropyl group, and a pyrimidinyl group
Preparation Methods
The synthesis of 2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropyl-2-methylpyrimidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions can yield amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl and pyrimidinyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide include:
2-Chloro-N-(4-methylpyrimidin-5-yl)propanamide: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.
2-Chloro-N-(4-cyclopropylpyrimidin-5-yl)propanamide: Lacks the methyl group, which can influence its chemical reactivity and stability.
2-Chloro-N-(4-cyclopropyl-2-methylpyridine-5-yl)propanamide: Contains a pyridine ring instead of a pyrimidine ring, which can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4-cyclopropyl-2-methylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-6(12)11(16)15-9-5-13-7(2)14-10(9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSYWOJTCRWPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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